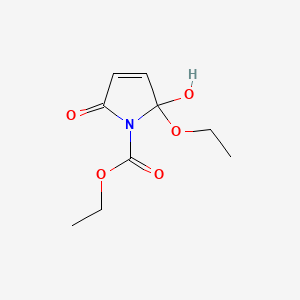
Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction is
Biological Activity
Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is C9H13NO4, and it features a pyrrole ring substituted with ethoxy and hydroxy groups. The presence of the keto group contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Antitumor Activity
A study conducted on various human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 20 µM, indicating effective cytotoxicity. The mechanism appears to involve the inhibition of cell cycle progression at the G0/G1 phase and induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
| A549 | 18 |
Antimicrobial Activity
In antimicrobial assays, the compound showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Activity
In vitro studies using RAW264.7 macrophages indicated that treatment with this compound resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A notable case study involved a patient with advanced colorectal cancer who was treated with a formulation containing this compound as part of a combination therapy. The patient exhibited a partial response after three months of treatment, highlighting its potential role in cancer management.
Properties
IUPAC Name |
ethyl 2-ethoxy-2-hydroxy-5-oxopyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(12)10-7(11)5-6-9(10,13)15-4-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXEAQAVQYWTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C=CC1(O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














